molecular formula C25H29ClN4O B12805652 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- CAS No. 142944-43-2

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-

Cat. No.: B12805652
CAS No.: 142944-43-2
M. Wt: 437.0 g/mol
InChI Key: ZRYZUZQDKWTLMK-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 3-chlorophenyl group and the piperazine moiety through nucleophilic substitution reactions.

    Final Functionalization: Addition of the propyl and methyl groups under specific reaction conditions, such as the use of strong bases or catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Use of continuous reactors to streamline the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as binding to specific receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Receptors: Modulate the activity of receptors involved in signaling pathways.

    Inhibit Enzymes: Block the activity of enzymes critical for certain biological processes.

    Alter Gene Expression: Influence the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3,4-b)indol-1-one: A simpler analog without the additional substituents.

    2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the piperazine and chlorophenyl groups.

    9-Methyl-1H-pyrido(3,4-b)indol-1-one: Contains only the methyl group as a substituent.

Uniqueness

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

142944-43-2

Molecular Formula

C25H29ClN4O

Molecular Weight

437.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C25H29ClN4O/c1-27-23-9-3-2-8-21(23)22-10-13-30(25(31)24(22)27)12-5-11-28-14-16-29(17-15-28)20-7-4-6-19(26)18-20/h2-4,6-9,18H,5,10-17H2,1H3

InChI Key

ZRYZUZQDKWTLMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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